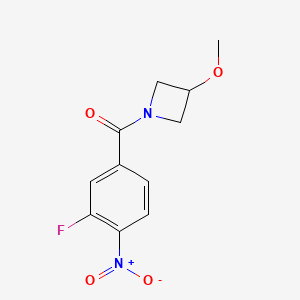
(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone is a complex organic compound that features a combination of fluorine, nitro, methoxy, and azetidine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivative and introduce the fluorine and nitro groups through electrophilic aromatic substitution reactions. The azetidine ring can be formed via cyclization reactions, and the methoxy group can be introduced through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that could be explored for drug development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for (3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, affecting their activity and leading to a physiological response. The exact pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Fluorophenyl)(3-methoxyazetidin-1-yl)methanone
- (4-Nitrophenyl)(3-methoxyazetidin-1-yl)methanone
- (3-Fluoro-4-nitrophenyl)(azetidin-1-yl)methanone
Uniqueness
(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of both fluorine and nitro groups, along with the azetidine ring, makes it distinct from other similar compounds and potentially useful for a variety of applications.
Propiedades
Fórmula molecular |
C11H11FN2O4 |
|---|---|
Peso molecular |
254.21 g/mol |
Nombre IUPAC |
(3-fluoro-4-nitrophenyl)-(3-methoxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C11H11FN2O4/c1-18-8-5-13(6-8)11(15)7-2-3-10(14(16)17)9(12)4-7/h2-4,8H,5-6H2,1H3 |
Clave InChI |
BDVUQRLMCNHLTO-UHFFFAOYSA-N |
SMILES canónico |
COC1CN(C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


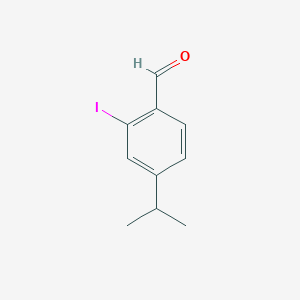


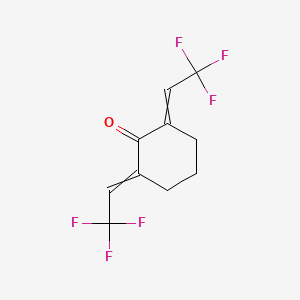
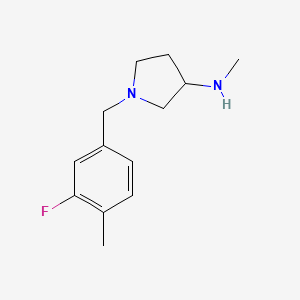
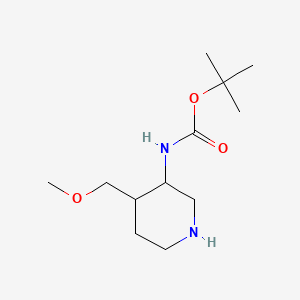
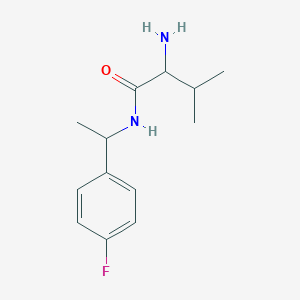

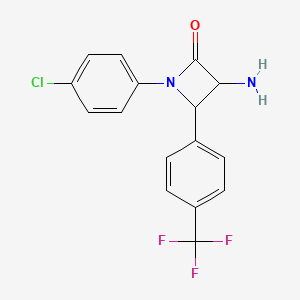
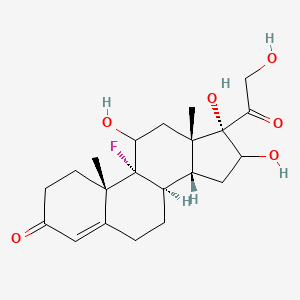
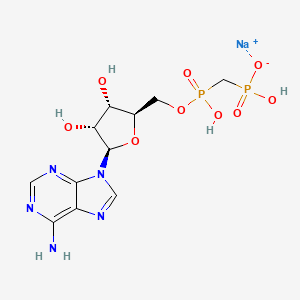

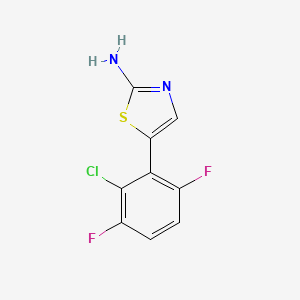
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)
